molecular formula C13H15ClN2S B1483349 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2098134-58-6

5-(chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1483349
CAS RN: 2098134-58-6
M. Wt: 266.79 g/mol
InChI Key: KLJXJTWLPYNPBH-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by various methods, including the Gewald reaction . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . In most of its reactions, thiophene resembles benzene .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Antidepressant Activity

A study focused on the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, revealing their potential antidepressant activities. The compounds were synthesized via a ring closure reaction and evaluated for antidepressant and neurotoxicity screening. Notably, a specific derivative demonstrated significant reduction in immobility time in both forced swimming and tail suspension tests, suggesting potential therapeutic use as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).

Antioxidant and Antiproliferative Agents

Another research project highlighted the synthesis of novel chalcone derivatives, including compounds related to the target chemical, and assessed their antioxidant capabilities. The study utilized catalytic synthesis, ADMET, QSAR, and molecular modeling studies to identify compounds with potent antioxidant properties, suggesting their potential in combatting oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).

Anti-diabetic Studies

Research on benzimidazole-pyrazoline hybrid molecules has shown promising anti-diabetic potential. These compounds were synthesized and evaluated for their α-glucosidase inhibition activity, indicating their usefulness in developing new anti-diabetic medications (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020).

Anti-tumor Activities

A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated significant anti-tumor activities against hepatocellular carcinoma cell lines. This research underscores the potential of such compounds in developing new cancer therapies (Gomha, Edrees, & Altalbawy, 2016).

Synthesis and Biological Activity

Research also extends to the synthesis of pyrazole derivatives with different functionalized substituents, highlighting their synthesis methodology and biological activities. These studies showcase the versatility of pyrazole derivatives in various biological applications, including as ligands in medicinal chemistry (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-(chloromethyl)-1-cyclopentyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2S/c14-9-11-8-12(13-6-3-7-17-13)15-16(11)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJXJTWLPYNPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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